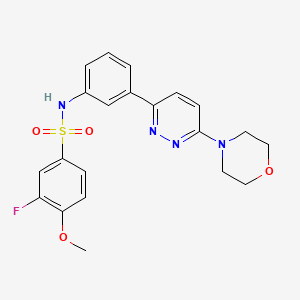

3-fluoro-4-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-fluoro-4-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a sulfonamide group, which is a functional group that is found in several classes of drugs, including some antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several functional groups, including a sulfonamide group, a morpholine ring, and a pyridazine ring. The presence of these groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. For instance, the sulfonamide group might participate in acid-base reactions, while the morpholine ring might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro and methoxy groups might increase its lipophilicity, affecting its solubility and distribution in the body if it’s a drug .Applications De Recherche Scientifique

Antiviral Agents

This compound has potential applications as an antiviral agent. Indole derivatives, which share structural similarities with this compound, have been shown to possess antiviral activities . They can inhibit the replication of viruses by binding to specific proteins involved in the viral life cycle. The structural flexibility of this compound allows for high-affinity binding to multiple receptors, which can be leveraged to develop new antiviral drugs.

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives suggest that our compound could be used to develop new anti-inflammatory medications . By modulating the inflammatory pathways, it could provide therapeutic benefits for conditions characterized by inflammation, such as arthritis and asthma.

Anticancer Research

Compounds with similar structures have been utilized in the synthesis of microtubule inhibitors, which are a class of anticancer drugs . These drugs work by disrupting the microtubule network within cells, which is crucial for cell division and can lead to the death of rapidly dividing cancer cells.

Antibacterial Properties

Research indicates that derivatives of this compound could be effective against a range of bacterial strains, including both gram-positive and gram-negative bacteria . This opens up possibilities for its use in developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Enzyme Inhibition

The compound could serve as a lead structure for the development of enzyme inhibitors. For example, indole derivatives have been used as inhibitors for 17ß-hydroxysteroid dehydrogenase Type 2, an enzyme involved in steroid metabolism . Such inhibitors have potential therapeutic applications in diseases related to steroid hormone imbalances.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O4S/c1-29-20-7-5-17(14-18(20)22)31(27,28)25-16-4-2-3-15(13-16)19-6-8-21(24-23-19)26-9-11-30-12-10-26/h2-8,13-14,25H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKKVDUMPXKQCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2893808.png)

![N-[2-(4-chlorophenyl)ethyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2893809.png)

![4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2893810.png)

![1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2893813.png)

![7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893815.png)

![1-(2-Chloroacetyl)-7a-phenyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2893816.png)

![5-amino-N-(2-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893825.png)

![3-[2-(2,4-Dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2893826.png)

![1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893828.png)